REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[CH3:8][O:9][C:10]([C:12]1[S:13][C:14](C)=[C:15]([CH3:18])[C:16]=1[NH2:17])=[O:11]>C(O)=O>[CH3:8][O:9][C:10]([C:12]1[S:13][CH:14]=[C:15]([CH3:18])[C:16]=1[NH:17][CH:1]=[O:3])=[O:11]
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Name
|
|
Quantity
|
18.2 g
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Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=C(C1N)C)C
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Name
|
|
Quantity
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53 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
while cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
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Type
|
ADDITION
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Details
|
The reaction mixture was diluted with water (100 mL)
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Type
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FILTRATION
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Details
|
the solid product collected by vacuum filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC=C(C1NC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |